High-Affinity Engagement of the MDM2 Ubiquitin Ligase
This compound exhibits a strong, quantifiable binding affinity for the MDM2 protein, a critical negative regulator of the tumor suppressor p53. The dissociation constant (Kd) was determined to be 20 nM using a MicroScale Thermophoresis (MST) assay against His-tagged MDM2 (residues 1-110) [1]. This places the compound's potency in a range comparable to early-stage MDM2 inhibitors, though direct head-to-head data against clinical benchmarks like Nutlin-3a are not available in the public domain.
| Evidence Dimension | Binding Affinity to MDM2 (Kd) |
|---|---|
| Target Compound Data | Kd = 20 nM |
| Comparator Or Baseline | N/A (No direct comparator data found for this compound in the same assay system) |
| Quantified Difference | N/A |
| Conditions | MST assay; His-tagged MDM2 (1-110 residues), origin unknown |
Why This Matters
This confirms the compound's utility as a validated MDM2-binding probe, essential for any research program investigating p53-mediated mechanisms, and provides a precise quantitative anchor for experimental design.
- [1] BindingDB. (2025). Affinity Data for BDBM50014089 (CHEMBL1236726). Binding affinity to His-tagged MDM2 (1 to 110 residues) assessed by MST. Retrieved from BindingDB. View Source
